(4-Hydroxy-3-(methoxycarbonyl)phenyl)boronic acid
Description
(4-Hydroxy-3-(methoxycarbonyl)phenyl)boronic acid is a boronic acid derivative featuring a phenyl ring substituted with a hydroxyl group at the para position, a methoxycarbonyl group (ester) at the meta position, and a boronic acid (-B(OH)₂) moiety. This compound combines electron-withdrawing (methoxycarbonyl) and electron-donating (hydroxyl) groups, which influence its reactivity, solubility, and biological activity. Boronic acids are widely used in organic synthesis, medicinal chemistry, and as enzyme inhibitors due to their ability to form reversible covalent bonds with diols or active-site residues in proteins .
Properties
IUPAC Name |
(4-hydroxy-3-methoxycarbonylphenyl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BO5/c1-14-8(11)6-4-5(9(12)13)2-3-7(6)10/h2-4,10,12-13H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSZNZZKWTLBZNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)O)C(=O)OC)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Hydroxy-3-(methoxycarbonyl)phenyl)boronic acid typically involves the reaction of phenylboronic acid derivatives with appropriate reagents. One common method includes the use of Suzuki-Miyaura coupling reactions, which are widely applied for forming carbon-carbon bonds. In this reaction, phenylboronic acid is coupled with a halogenated aromatic compound in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of (4-Hydroxy-3-(methoxycarbonyl)phenyl)boronic acid may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
(4-Hydroxy-3-(methoxycarbonyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The methoxycarbonyl group can be reduced to an alcohol or an aldehyde.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are typically employed in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while oxidation can yield quinones .
Scientific Research Applications
(4-Hydroxy-3-(methoxycarbonyl)phenyl)boronic acid has a wide range of applications in scientific research:
Biology: The compound is explored for its potential in biological assays and as a probe for detecting specific biomolecules.
Mechanism of Action
The mechanism of action of (4-Hydroxy-3-(methoxycarbonyl)phenyl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in sensing and separation applications. In Suzuki-Miyaura coupling, the compound undergoes transmetalation with palladium, followed by reductive elimination to form the desired product .
Comparison with Similar Compounds
Comparison with Structurally Similar Boronic Acid Derivatives
Substituent Effects on Solubility and Bioavailability
- (4-(Methoxycarbonyl)-3-methylphenyl)boronic Acid (CAS 603122-81-2) This analog replaces the hydroxyl group of the target compound with a methyl group. It has a molecular weight of 193.99 g/mol, LogP = -0.54, and a polar surface area (PSA) of 66.76 Ų. However, precipitation in aqueous media (e.g., RPMI culture medium) remains a challenge for in vitro assays, as observed in related compounds .
(4-Fluoro-3-hydroxyphenyl)boronic Acid (CAS 913835-74-2)
Substituting the methoxycarbonyl group with fluorine results in a lower molecular weight (155.92 g/mol) and altered electronic properties. Fluorine’s electronegativity enhances binding to enzymes like β-lactamases but may reduce solubility in polar solvents .- (4-Hydroxy-3-methoxyphenyl)boronic Acid (CAS 182344-21-4) Replacing the methoxycarbonyl group with a methoxy group simplifies the structure (PSA = 66.76 Ų).
Antiproliferative Effects
- Phenanthren-9-yl Boronic Acid exhibits potent antiproliferative activity (IC₅₀ = 0.2251 µM) due to its planar aromatic structure, which enhances DNA intercalation. However, precipitation in RPMI medium limits its utility .
- Combretastatin Boronic Acid Analogs (e.g., 13c) show IC₅₀ values of 0.48–2.1 µM against cancer cell lines by inhibiting tubulin polymerization. The boronic acid group replaces a hydroxyl group, improving target affinity but introducing solubility challenges .
The target compound’s methoxycarbonyl group may reduce precipitation risks compared to bulkier analogs like phenanthren-9-yl boronic acid, though direct cytotoxicity data are lacking.
Enzyme Inhibition
- Phenyl Boronic Acid is a weak β-lactamase inhibitor (Ki > 10 µM) but serves as a diagnostic tool due to its specificity for KPC enzymes .
- Triazole-Substituted Boronic Acids (e.g., 1-amido-2-triazolylethaneboronic acid) show improved β-lactamase inhibition (Ki < 1 µM) via enhanced hydrogen bonding, a feature the target compound’s hydroxyl group could mimic .
- 4-(2-Carboxyvinyl)-phenyl Boronic Acid (Ki ~ 0.1 µM) demonstrates that electron-withdrawing groups enhance β-lactamase binding, suggesting the target’s methoxycarbonyl group may confer similar advantages .
Physicochemical and Structural Insights
- Water/Lipid Solubility : Bulky substituents (e.g., pyren-1-yl) reduce solubility, while polar groups (e.g., hydroxyl) improve it. The target compound’s methoxycarbonyl group balances these properties but may require formulation optimization .
- Molecular Rigidity : Compounds like SB170 (phenyl boronic acid derivatives) exhibit lower rigidity and molecular weight, enhancing bacterial membrane permeation. The target compound’s ester group may similarly reduce rigidity compared to carboxy-substituted analogs .
Biological Activity
(4-Hydroxy-3-(methoxycarbonyl)phenyl)boronic acid is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms, applications, and research findings related to its biological activity.
- IUPAC Name : (4-Hydroxy-3-(methoxycarbonyl)phenyl)boronic acid
- Molecular Weight : 311.29 g/mol
- CAS Number : Specific CAS number not provided in the sources.
The biological activity of (4-Hydroxy-3-(methoxycarbonyl)phenyl)boronic acid is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The boronic acid group allows for reversible covalent binding to diols in biological systems, which is crucial for its function in:
- Enzyme inhibition : It can inhibit proteases and other enzymes by forming stable complexes.
- Antioxidant activity : The compound has shown potential in scavenging free radicals, thus contributing to its antioxidant properties .
1. Antimicrobial Activity
Research indicates that boronic acids, including (4-Hydroxy-3-(methoxycarbonyl)phenyl)boronic acid, exhibit antimicrobial properties. A study on boronic compounds demonstrated significant activity against Staphylococcus aureus, suggesting potential applications in treating bacterial infections .
2. Antioxidant Activity
The antioxidant capabilities of this compound have been evaluated using various assays such as DPPH and ABTS. Results indicated that it possesses comparable antioxidant activity to standard antioxidants like α-Tocopherol, highlighting its potential in protecting cells from oxidative stress .
3. Anticancer Activity
Preliminary studies have shown that derivatives of boronic acids can exhibit anticancer properties. In vitro assays on human prostate cancer cells (PC-3) indicated that these compounds can inhibit cancer cell proliferation at certain concentrations (0.5 to 5 µM), showcasing their potential as therapeutic agents in oncology .
Case Studies
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Antimicrobial Efficacy :
- A study evaluated various boronic acid derivatives for their antimicrobial activity against common pathogens. The findings revealed that several derivatives, including (4-Hydroxy-3-(methoxycarbonyl)phenyl)boronic acid, showed promising results against Staphylococcus aureus and Escherichia coli.
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Antioxidant Evaluation :
- In a comparative study, the antioxidant activity of (4-Hydroxy-3-(methoxycarbonyl)phenyl)boronic acid was assessed alongside traditional antioxidants. The results demonstrated a significant reduction in free radical formation, indicating its effectiveness as an antioxidant agent.
Research Findings Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
